6-Bromoisoquinoline 2-oxide
Overview
Description
6-Bromoisoquinoline 2-oxide is an organic compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an oxygen atom bonded to the nitrogen at the 2nd position, forming an N-oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline 2-oxide typically involves the bromination of isoquinoline followed by oxidation. One common method includes the use of trichlorophosphate in dichloromethane at 45°C for 2 hours. The reaction involves dissolving 6-Bromoisoquinoline in dry dichloromethane and adding trichlorophosphate dropwise at room temperature. The mixture is then heated to 45°C for 2 hours before cooling and removing the solvents under vacuum .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to other N-oxide derivatives.
Reduction: Reduction of the N-oxide group back to the parent isoquinoline.
Substitution: Halogen exchange or nucleophilic substitution at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher N-oxide derivatives.
Reduction: Regeneration of 6-Bromoisoquinoline.
Substitution: Formation of substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromoisoquinoline 2-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline 2-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The bromine atom at the 6th position can also engage in halogen bonding, affecting the compound’s reactivity and interaction with biological molecules. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular processes .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the bromine and N-oxide modifications.
6-Bromoisoquinoline: Lacks the N-oxide group, making it less reactive in redox reactions.
Isoquinoline N-oxide: Similar structure but without the bromine atom.
Uniqueness: 6-Bromoisoquinoline 2-oxide is unique due to the presence of both the bromine atom and the N-oxide groupThe bromine atom provides sites for further functionalization, while the N-oxide group offers redox activity, making it a versatile compound in synthetic and biological research .
Properties
IUPAC Name |
6-bromo-2-oxidoisoquinolin-2-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNTUJSIGVWFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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